Suregadolide D

Description

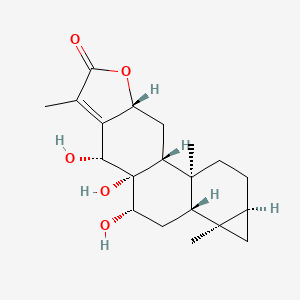

Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1R,2S,5S,7R,8S,10S,11R,12R,17R)-10,11,12-trihydroxy-2,7,14-trimethyl-16-oxapentacyclo[9.7.0.02,8.05,7.013,17]octadec-13-en-15-one |

InChI |

InChI=1S/C20H28O5/c1-9-15-11(25-17(9)23)6-13-18(2)5-4-10-8-19(10,3)12(18)7-14(21)20(13,24)16(15)22/h10-14,16,21-22,24H,4-8H2,1-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m0/s1 |

InChI Key |

OGQHKGNLUBCRDN-QKCUJYLTSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C[C@@H]3[C@]4(CC[C@H]5C[C@]5([C@@H]4C[C@@H]([C@]3([C@@H]2O)O)O)C)C)OC1=O |

Canonical SMILES |

CC1=C2C(CC3C4(CCC5CC5(C4CC(C3(C2O)O)O)C)C)OC1=O |

Synonyms |

suregadolide D |

Origin of Product |

United States |

Discovery, Isolation, and Comprehensive Structural Elucidation

Plant Source and Extraction Methodologies for Suregadolide D

The discovery and isolation of Suregadolide D are linked to phytochemical studies of specific plant species known for their diverse chemical constituents.

Suregadolide D was isolated from the bark extracts of Suregada multiflora (A. Juss.) Baill. acs.orgnih.gov. This plant species has been recognized in traditional medicine and has been the subject of previous phytochemical investigations that revealed the presence of various diterpenoids, flavonoids, and triterpenoids acs.org. The isolation of Suregadolide D, alongside other new diterpenoids, was achieved from a crude extract obtained using a mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2-MeOH) acs.orgnih.gov.

Following the initial extraction of the bark material, chromatographic separation techniques were employed to isolate Suregadolide D from the complex mixture of compounds present in the crude extract acs.orgnih.gov. While the specific types of chromatography used for the isolation of Suregadolide D are not detailed in the provided information, chromatographic methods are standard procedures in natural product chemistry for separating and purifying individual compounds based on their differential partitioning between a stationary phase and a mobile phase. These techniques are essential for obtaining pure samples required for structural characterization.

Spectroscopic Techniques for Structural Characterization

The comprehensive structural elucidation of Suregadolide D relied heavily on the application of various spectroscopic methods, which provided crucial data about its molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, played a pivotal role in establishing the structure of Suregadolide D acs.orgnih.gov. NMR provides detailed information about the types of atoms in a molecule, their chemical environment, and their connectivity. Analysis of the ¹H and ¹³C NMR spectra, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), allowed researchers to assign signals to specific protons and carbons and map out the carbon-carbon and carbon-hydrogen coupling networks acs.org. This was instrumental in determining the basic skeleton of Suregadolide D, identifying the presence of a cyclopropane (B1198618) ring bridging specific carbon atoms (C-3 and C-4), and locating methyl groups and hydroxyl-bearing carbons acs.org.

Mass spectrometry (MS) was another essential spectroscopic technique utilized in the structural assignment of Suregadolide D acs.orgnih.gov. MS provides information about the molecular weight of a compound and its fragmentation pattern when ionized. This data helps to determine the molecular formula and provides clues about the presence of specific structural subunits within the molecule. High-resolution MS can yield exact mass measurements, which are critical for confirming the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were also employed as part of the spectroscopic studies to characterize Suregadolide D acs.orgnih.gov. IR spectroscopy is used to identify the functional groups present in a molecule by detecting characteristic vibrational frequencies. This can confirm the presence of groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). UV-Vis spectroscopy provides information about electronic transitions within a molecule and can indicate the presence of conjugated systems, such as double bonds or aromatic rings.

Elucidation of the Novel Abietane (B96969) Diterpene Lactone Skeleton

Suregadolide D (referred to as compound 2 in some studies) was identified as a new diterpene lactone belonging to an antipodal series, possessing a modified abietane skeleton. nih.govacs.org Abietane diterpenoids are a class of natural products derived from a tetracyclic carbon framework. mdpi.comresearchgate.netnih.gov The structural studies indicated a rearranged abietane skeleton. acs.org

Characterization of the Cyclopropane Ring Motif

A distinctive feature of Suregadolide D is the presence of a cyclopropane ring. nih.govacs.org Spectroscopic data provided key evidence for this motif. Specifically, analysis of the ¹H and ¹³C NMR spectra showed characteristic signals attributed to the cyclopropane ring bridging carbons C-3 and C-4 of the abietane skeleton. acs.org For example, ¹H NMR signals at δH 0.05/0.42 (H₂-18) and δH 0.60 (H-3), along with ¹³C NMR signals at δC 22.5 (C-18), δC 20.5 (C-3), and δC 16.9 (C-4), were indicative of the cyclopropane ring. acs.org Cyclopropane rings, while strained, are significant structural features in various natural products and can influence their reactivity and biological properties. nih.govcore.ac.ukbeilstein-journals.orgwikipedia.orgmdpi.com

Stereochemical Assignment through Spectroscopic and Modeling Approaches

The stereochemistry of Suregadolide D was assigned using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) experiments, and supported by modeling studies. acs.org NOE interactions between specific protons provided crucial information about their spatial proximity, allowing for the determination of relative configurations. acs.org For instance, NOE interactions between H-18 (endo) and H-5 suggested the R-orientation of the cyclopropane unit. acs.org Further NOE correlations, such as those between H-7 and H-9, supported the β-orientation of the hydroxyl group at C-8. acs.org A Drieding model study was also utilized to support the assigned stereochemistry. acs.org The assigned stereochemistry of key positions like H-5, CH₃-20, and H-9 was consistent with a normal abietane diterpene lactone skeleton despite the presence of the cyclopropane ring. acs.org Spectroscopic methods, including various NMR techniques and mass spectrometry, are fundamental tools in the structural elucidation of natural products. scielo.org.mxnih.govhawaii.eduuoa.grmdpi.comrsc.org

Biosynthetic Pathways and Precursor Studies of Suregadolide D

Diterpenoid Biosynthesis in Suregada Species

Diterpenoids constitute a major class of chemical constituents in plants of the Suregada genus, exhibiting a wide diversity of skeletal frameworks. semanticscholar.org The biosynthesis of these C20 compounds, including Suregadolide D, is rooted in the fundamental isoprenoid pathways.

General Overview of Isoprenoid Pathways

In higher plants, the biosynthesis of isoprenoids occurs through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. oup.comyork.ac.uknih.gov The MEP pathway is primarily responsible for the production of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.gov The initial precursors for the MEP pathway are pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are converted through a series of enzymatic steps to the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov

Four molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl diphosphate (GGPP). rsc.org This linear molecule serves as the substrate for a diverse array of terpene synthases that catalyze complex cyclization reactions to generate the vast structural diversity of diterpenoid skeletons.

| Pathway | Cellular Location | Key Precursors | Primary Products |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol 4-Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Monoterpenes, Diterpenes, Tetraterpenes |

Postulated Biosynthetic Route to Suregadolide D's Abietane (B96969) Skeleton

The formation of the tricyclic abietane skeleton of Suregadolide D from the linear precursor GGPP is a multi-step process initiated by a class of enzymes known as diterpene synthases (diTPSs). While the specific enzymes from Suregada species have not been characterized, a general mechanism can be postulated based on known abietane biosynthesis in other plants. rsc.org

The process typically begins with the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. This reaction is catalyzed by a class II diTPS. Subsequently, a class I diTPS facilitates the ionization of the diphosphate group and a second cyclization to form the characteristic tricyclic ring system of the abietane skeleton. A series of hydride and methyl shifts may then occur to yield a stable carbocation, which is ultimately quenched by deprotonation to afford an abietadiene intermediate. rsc.org

Enzymatic Transformations in Suregadolide D Formation

Following the formation of the basic abietane hydrocarbon skeleton, a series of oxidative and rearrangement reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), are required to produce the final, highly functionalized structure of Suregadolide D. nih.gov

Role of Cytochrome P450 Enzymes (e.g., hydroxylation)

Cytochrome P450 enzymes are a large and versatile family of heme-containing proteins that play a critical role in the diversification of terpenoid structures. nih.gov In the context of abietane diterpenoid biosynthesis, CYPs are responsible for introducing hydroxyl groups at various positions on the carbon skeleton. These hydroxylations not only contribute directly to the final structure of the molecule but also serve as handles for further modifications, such as glycosylation or acylation. While the specific CYPs involved in Suregadolide D biosynthesis are unknown, it is highly probable that they are responsible for the various oxygen functionalities present on the molecule.

Cyclization and Rearrangement Mechanisms

A key and unusual feature of Suregadolide D is the presence of a cyclopropane (B1198618) ring bridging carbons 3 and 4 of the A-ring of the abietane skeleton. The formation of such a strained ring system is an enzymatically controlled process. In terpenoid biosynthesis, cyclopropane ring formation often proceeds through carbocationic intermediates generated during the cyclization cascade catalyzed by terpene synthases. nih.gov It is plausible that a specialized terpene synthase or a related enzyme in Suregada species catalyzes an intramolecular electrophilic attack to form the C3-C4 bond.

Alternatively, the formation of the cyclopropane ring could be a post-cyclization event catalyzed by a dedicated enzyme, potentially a unique cytochrome P450 that facilitates a rearrangement of the abietane skeleton. CYPs have been shown to catalyze complex rearrangement reactions in the biosynthesis of other terpenoids. mdpi.com

Genetic and Transcriptomic Analyses of Biosynthetic Gene Clusters

To date, there have been no specific genetic or transcriptomic studies published on Suregada species focusing on the biosynthesis of suregadolides or other diterpenoids. However, research into other members of the Euphorbiaceae family provides a valuable framework for what might be expected.

In several species within the Euphorbiaceae, genes for diterpenoid biosynthesis have been found to be organized in physical gene clusters on the chromosome. oup.comnih.gov These clusters often contain genes encoding terpene synthases, cytochrome P450s, and other modifying enzymes required for the production of a specific class of diterpenoids. semanticscholar.orgnih.gov This co-localization of genes is thought to facilitate the coordinated regulation of the biosynthetic pathway.

It is therefore highly probable that the genes responsible for Suregadolide D biosynthesis in Suregada species are also organized in such a gene cluster. The identification and characterization of this cluster through genome sequencing and transcriptomic analysis would be a critical step in fully elucidating the biosynthetic pathway of this unique natural product. Transcriptome sequencing of relevant tissues from Suregada plants, such as leaves or roots where diterpenoids are likely synthesized and stored, could identify candidate genes based on their expression profiles and homology to known diterpenoid biosynthetic genes. nih.govnih.gov

| Research Area | Findings in Euphorbiaceae | Implications for Suregadolide D Biosynthesis |

| Genomics | Diterpenoid biosynthetic genes are often organized in physical clusters. oup.comnih.gov | The genes for Suregadolide D biosynthesis are likely co-located in a gene cluster in the Suregada genome. |

| Transcriptomics | Transcriptome analysis has been used to identify candidate genes for terpenoid biosynthesis in other plants. nih.govnih.gov | RNA sequencing of Suregada tissues could reveal the genes encoding the enzymes responsible for Suregadolide D formation. |

| Enzymology | Cytochrome P450s and terpene synthases are key enzyme families in diterpenoid biosynthesis. nih.govnih.gov | Specific members of these enzyme families are responsible for the unique structural features of Suregadolide D. |

In Vitro Enzymatic Studies of Suregadolide D Biosynthesis Remain Uncharacterized

Despite extensive searches of scientific literature, no specific in vitro enzymatic studies detailing the key biosynthetic steps of Suregadolide D have been reported. While the compound has been isolated and its chemical structure identified, the enzymes responsible for its formation in its natural source, Suregada multiflora, have not been experimentally characterized.

Suregadolide D is classified as an abietane-type diterpenoid, a large family of natural products with a characteristic three-ring carbon skeleton. In other plant species, the biosynthesis of abietane diterpenoids is generally understood to proceed through a series of enzymatic reactions. This typically involves:

Class II Diterpene Synthases (diTPSs): These enzymes catalyze the initial cyclization of the universal precursor, geranylgeranyl diphosphate (GGPP), to form a bicyclic intermediate, typically copalyl diphosphate (CPP).

Class I Diterpene Synthases (diTPSs): A second type of terpene synthase then acts on the CPP intermediate to construct the tricyclic abietane skeleton.

Cytochrome P450 Monooxygenases (CYPs) and other modifying enzymes: Following the formation of the basic carbon framework, a suite of tailoring enzymes, predominantly from the CYP superfamily, introduce oxidative modifications such as hydroxylations, oxidations, and lactone ring formations. These modifications lead to the vast structural diversity observed in this class of compounds.

While this general pathway provides a hypothetical framework for the biosynthesis of Suregadolide D, it is important to note that this is based on studies of analogous compounds in other plants, such as rosemary (Rosmarinus officinalis) and the thunder god vine (Tripterygium wilfordii). There is currently no published research that has isolated and characterized the specific diTPSs, CYPs, or any other enzymes from Suregada multiflora and demonstrated their activity in the biosynthesis of Suregadolide D in vitro.

A review of the phytochemicals from the Suregada genus has suggested a putative biosynthetic pathway for related ent-abietane lactones, but this remains a hypothetical scheme without experimental validation through enzymatic studies.

Therefore, detailed research findings and data tables related to the in vitro enzymatic studies of Suregadolide D's key biosynthetic steps are not available in the current scientific literature. Further research, including transcriptome analysis of Suregada multiflora and subsequent enzyme characterization, would be required to elucidate the specific biosynthetic pathway of this complex natural product.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Suregadolide D and Analogs

Total synthesis involves the construction of complex organic molecules from simpler, readily available starting materials. wikipedia.org For Suregadolide D, total synthesis strategies would need to address the formation of the abietane (B96969) core, the stereospecific construction of the cyclopropane (B1198618) ring, and the incorporation of the lactone moiety with correct stereochemistry.

Retrosynthetic Analysis of the Suregadolide D Scaffold

Retrosynthetic analysis is a crucial step in planning a total synthesis, involving working backward from the target molecule to identify simpler precursors and potential reactions. wikipedia.org For Suregadolide D, a retrosynthetic analysis would likely consider disconnections that simplify the fused ring system and the cyclopropane unit. Potential disconnections could involve breaking carbon-carbon bonds in the abietane framework or strategically opening the cyclopropane ring or the lactone. Analyzing the functional groups and stereocenters in Suregadolide D would guide these disconnections, aiming for known and reliable synthetic transformations in the forward synthesis. Retrosynthetic strategies often involve identifying key functional groups and potential points of disconnection that lead back to simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Key Synthetic Intermediates and Reaction Sequences

Based on a retrosynthetic analysis, a total synthesis would involve a series of key synthetic intermediates and carefully designed reaction sequences. The construction of the polycyclic abietane skeleton would likely involve cyclization reactions. The introduction and functionalization of the cyclopropane ring and the formation of the lactone ring would require specific reaction conditions and reagents to control regioselectivity and stereoselectivity.

While specific total synthesis routes for Suregadolide D were not detailed in the provided information, the synthesis of complex natural products often involves strategies like Diels-Alder reactions for ring formation, functional group interconversions, and the use of protecting groups to navigate reactive functionalities. wikipedia.orgyoutube.comyoutube.comyoutube.com The synthesis of other complex diterpenoids and sesterterpenes, such as bipolarolide D, has been achieved through strategic cycloaddition and cyclization reactions, highlighting the types of approaches that might be relevant for Suregadolide D. nih.gov

Stereocontrolled Synthesis of the Cyclopropane Moiety

The cyclopropane ring in Suregadolide D is a key structural feature with specific stereochemistry. Achieving stereocontrol during the synthesis of this three-membered ring is critical for obtaining the correct isomer of Suregadolide D. Various methods exist for the stereocontrolled synthesis of cyclopropanes. nih.govmarquette.edunih.govorganic-chemistry.orgchemrxiv.org

Techniques for stereoselective cyclopropanation include:

Metal-catalyzed cyclopropanation of olefins with diazo compounds.

Michael-initiated ring closure reactions.

Sulfur ylide-mediated cyclopropanation.

Photochemical methods. nih.gov

The choice of method would depend on the specific synthetic intermediate and the desired stereochemical outcome. For instance, diastereoselective cyclopropanation of cyclic enones has been reported to yield specific cyclopropane isomers. marquette.edu Recent advancements in stereocontrolled cyclopropane synthesis involve approaches like diastereoselective synthesis of cyclopropyl (B3062369) diboronates and modular enantioselective synthesis using photodecarboxylation. nih.govnih.gov These methodologies highlight the ongoing development of precise methods for constructing this challenging structural motif with defined stereochemistry.

Semi-Synthesis from Natural Precursors

Semi-synthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for the production of novel compounds. wikipedia.org This approach can be advantageous for complex natural products like Suregadolide D, as it leverages the complex biosynthetic machinery of the producing organism to provide an advanced intermediate. wikipedia.org

Suregadolide D is isolated from Suregada multiflora. mdpi.com Semi-synthesis could involve isolating a structurally related diterpenoid precursor from Suregada species and then performing a limited number of chemical transformations to convert it into Suregadolide D or its analogs. This approach could potentially be more efficient than total synthesis, especially if a suitable and abundant precursor can be isolated. wikipedia.org While specific examples of semi-synthesis of Suregadolide D were not found in the provided text, the general principle of semi-synthesis from natural precursors is a well-established strategy in natural product chemistry. wikipedia.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For Suregadolide D, SAR studies would involve synthesizing or semi-synthesizing a series of analogs with targeted structural changes and evaluating their biological properties. nih.govnih.gov

Strategic Derivatization of Suregadolide D for Enhanced Research Utility

Strategic derivatization of Suregadolide D involves making specific chemical modifications to the molecule to probe the importance of different functional groups and structural features for its biological activity and to potentially enhance its research utility. This could include modifications to the lactone ring, the cyclopropane moiety, or substituents on the abietane core.

Derivatization can serve several purposes in research:

Investigating Bioactivity: Modifying specific groups can reveal their contribution to binding affinity or biological pathways. For example, studies on Suregadolide A and Suregadolide B, related compounds, have involved assessing their binding to the adenosine (B11128) 2A receptor (A2AR). fortunepublish.comfortunejournals.com

Improving Properties: Modifications might be made to improve solubility, stability, or other properties relevant to biological testing or further chemical manipulation.

Introducing Probes: Labeling Suregadolide D with isotopic tags or fluorescent markers can aid in studying its distribution, metabolism, or target interactions.

Exploration of Functional Group Manipulations

The chemical synthesis of complex natural products like Suregadolide D often necessitates the precise manipulation of functional groups. jocpr.commsu.edu Functional groups are specific arrangements of atoms within a molecule that dictate its chemical reactivity and physical properties. solubilityofthings.com In the context of complex molecule synthesis, such as that of diterpenoids, selective modification of these groups is crucial, especially when multiple similar functional groups, like hydroxyls, are present. nih.gov

Strategies for functional group manipulation commonly involve the use of protecting groups. jocpr.comnih.gov These are chemical moieties temporarily introduced to mask reactive functional groups, preventing unwanted side reactions during a synthetic sequence. jocpr.comnih.gov The choice of protecting group is influenced by factors such as its stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com Orthogonal protecting group strategies, which allow for the selective removal of one protecting group in the presence of others, are particularly valuable for molecules with multiple reactive sites. jocpr.com

While general principles of functional group manipulation in natural product synthesis are well-established jocpr.commsu.edusolubilityofthings.comnih.gov, specific detailed research findings on the functional group manipulations explicitly applied to the synthesis or modification of Suregadolide D itself are not extensively detailed in the provided search results. However, the presence of various functional groups such as hydroxyl, epoxide, acetates, ketones, and alkenes on ent-abietane diterpenoids, the structural class to which Suregadolide D belongs, suggests potential sites for chemical modification. mdpi.com These functional groups collectively influence the compound's chemical and biological properties. mdpi.com

General examples of functional group interconversions in organic synthesis include oxidation and reduction reactions, as well as nucleophilic and electrophilic substitution reactions, all of which are fundamental techniques for transforming one functional group into another. solubilityofthings.com These techniques are essential for constructing complex molecular architectures. solubilityofthings.com

Design and Synthesis of Suregadolide D Probes for Biological Research

Small-molecule probes are indispensable tools in biological research, enabling the investigation of biological pathways and the assessment of potential therapeutic targets by perturbing biological systems. nih.govpitt.edu These probes can help bridge the gap between fundamental biological understanding and the development of medicines. nih.gov The design and synthesis of chemical probes often involve modifying a lead compound to incorporate features that facilitate its use in biological experiments, such as reporter tags or reactive handles for covalent labeling. frontiersin.orgmdpi.com

The synthesis of chemical probes frequently employs modular approaches, particularly in the context of solid-phase synthesis or combinatorial chemistry. frontiersin.org These methods allow for the rapid generation of libraries of compounds with variations in structure or the incorporation of different functional groups suitable for probing biological interactions. frontiersin.org Techniques like multicomponent reactions and DNA-encoded libraries have been adapted for the development of activity- and affinity-based chemical probes. frontiersin.org

While the provided search results discuss the importance of small-molecule probes in biological discovery and general strategies for their synthesis nih.govpitt.edufrontiersin.orgmdpi.com, specific information regarding the design and synthesis of probes derived from Suregadolide D is not available within the search results. The literature highlights the isolation and structural characterization of Suregadolide D and its presence in Suregada species known for their biological activities mdpi.comresearchgate.net, but does not detail efforts to create modified Suregadolide D molecules specifically for use as biological probes.

The development of probes often involves understanding the structure-activity relationships (SAR) of the parent compound to guide modifications that retain or enhance desired biological interactions while introducing probing functionalities. mdpi.comfrontiersin.orgmdpi.comresearchgate.netfrontiersin.org SAR studies aim to correlate structural features of a molecule with its biological activity. mdpi.comfrontiersin.orgmdpi.comresearchgate.netfrontiersin.org Although SAR studies are a common aspect of drug discovery and chemical biology mdpi.comfrontiersin.orgmdpi.comresearchgate.netfrontiersin.org, no specific SAR analysis for Suregadolide D is presented in the search results.

The synthesis of probes can involve incorporating various chemical modifications, such as fluorescent tags for imaging mdpi.comnih.gov, or reactive groups for covalent binding to target biomolecules frontiersin.org. These modifications allow researchers to track the probe's localization, identify its binding partners, or study its mechanism of action within a biological system. frontiersin.orgmdpi.comnih.gov

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Anti-Cancer Research Potential

Studies have investigated the potential of Suregada multiflora and its constituents in cancer research, primarily focusing on cytotoxic and antiproliferative effects.

The dichloromethane-methanol crude extract of Suregada multiflorum has demonstrated promising cytotoxicity against a panel of 60 different cancer cell lines during screening conducted at the National Cancer Institute (NCI). nih.gov While this indicates the potential of compounds within the extract, specific data detailing the selective cytotoxic activity of isolated Suregadolide D against individual tumor cell lines were not found in the provided sources.

Modulation of cellular pathways is a key area in understanding potential anti-cancer mechanisms. Other suregadolides, specifically Suregadolide A and Suregadolide B, have been explored as potential antagonists of the adenosine (B11128) 2A receptor (A2AR) through pharmacoinformatics-based approaches, showing binding affinity in computational studies. fortunepublish.comfortunejournals.com However, specific research findings on Suregadolide D's modulatory effects on cellular pathways associated with tumor progression, including A2AR antagonism, were not available in the provided information.

Induction of apoptosis (programmed cell death) and modulation of the cell cycle are critical mechanisms by which potential anti-cancer agents exert their effects. While these mechanisms are well-established targets in cancer research for various compounds fortunejournals.comnyulangone.orglibretexts.orgcancer.govtherapyselect.denih.govarthritisaustralia.com.au, specific research findings detailing the ability of Suregadolide D to induce apoptosis or modulate the cell cycle in cancer models were not found in the provided sources.

Suregada multiflora extracts have been reported to possess antiproliferative activities against certain cancer cell lines. nih.gov However, specific data quantifying the anti-proliferative effects of isolated Suregadolide D on various cancer cell lines were not available in the provided literature.

Preclinical studies in established animal models are crucial for evaluating the in vivo efficacy of potential anti-cancer agents. While in vivo anti-tumor activity has been investigated for other compounds and extracts fortunejournals.com, specific research findings on the preclinical in vivo anti-tumor efficacy of Suregadolide D in established animal models were not found in the provided sources.

Anti-Inflammatory Biological Research

Ent-abietane diterpenoids, the structural class to which Suregadolide D belongs, are generally reported to exhibit anti-inflammatory activities. nih.gov Additionally, the stem bark extract of Suregada multiflora has shown anti-inflammatory properties by inhibiting the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW264.7 cells. nih.gov However, specific biological research findings detailing the anti-inflammatory activity of isolated Suregadolide D were not available in the provided literature.

Modulation of Inflammatory Mediators and Pathways

Research on Suregada species indicates potential anti-inflammatory properties, consistent with the known activities of abietane (B96969) diterpenoids wikipedia.orgnih.govnih.gov. However, specific studies detailing how Suregadolide D individually modulates particular inflammatory mediators or pathways were not found in the provided search results. The anti-inflammatory effects of the genus suggest that its constituents, including Suregadolide D, may play a role in influencing inflammatory processes wikipedia.orgnih.govnih.gov.

In vitro Anti-inflammatory Assays

While in vitro anti-inflammatory assays are commonly used to evaluate the potential of natural compounds nih.gov, specific data from such assays conducted with Suregadolide D were not available in the examined literature. Studies on other plant extracts and compounds have utilized methods like protein denaturation inhibition and HRBC membrane stabilization assays to assess anti-inflammatory potential in vitro nih.gov.

Antimicrobial Research Focus

The Suregada genus is recognized for its antimicrobial properties, encompassing antibacterial, antifungal, antiviral, and anti-parasitic activities wikipedia.orgnih.govnih.govnih.gov. Diterpenoids from these plants are considered contributors to this broad spectrum of activity wikipedia.org.

Antibacterial and Antifungal Investigations

Investigations into the antimicrobial activity of Suregada compounds have included studies on antibacterial and antifungal effects wikipedia.orgnih.govnih.govnih.gov. Suregadolide A, another compound isolated from S. multiflora, has been reported to exhibit antifungal activity wikipedia.orgnih.govnih.govnih.gov. Specific data on the antibacterial or antifungal activity of Suregadolide D was not found in the provided search results.

Antiviral Research, Including Anti-HIV and Anti-HSV Properties

The Suregada genus has shown promise in antiviral research, with reported activities against viruses such as HIV and HSV wikipedia.orgnih.govnih.govnih.gov. While the genus demonstrates antiviral potential, specific studies detailing the antiviral activity of Suregadolide D, including against HIV or HSV, were not present in the analyzed literature. Other Suregadolides, such as Suregadolides A and B, have been mentioned in the context of interacting with the adenosine 2A receptor (A2AR), which is relevant to the tumor microenvironment and immune response, but this research did not directly report on their antiviral properties in the provided snippets.

Antioxidant Research Studies

Antioxidants play a crucial role in counteracting oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases. nih.govoncologycompass.com Antioxidant compounds can exert their effects through direct radical scavenging or by modulating redox-sensitive pathways. nih.govoncologycompass.com

In vitro Antioxidant Assays and Radical Scavenging Activity

In vitro antioxidant assays are widely used to evaluate the ability of compounds to scavenge free radicals and inhibit oxidative processes. researchgate.netsphinxsai.commdpi.com Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a decrease in its characteristic purple color. sphinxsai.commdpi.comresearchgate.net Other assays assess the scavenging of hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and the inhibition of lipid peroxidation. researchgate.netnih.gov The ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) methods evaluate the reducing ability of an antioxidant by measuring its capacity to reduce ferric (Fe³⁺) or cupric (Cu²⁺) ions, respectively. mdpi.com

While the provided search results mention the antioxidant properties of compounds from the Suregada genus generally mdpi.comresearchgate.net, specific detailed data on Suregadolide D's performance in these in vitro assays, such as IC₅₀ values for radical scavenging or results from FRAP or CUPRAC assays, were not found within the provided snippets.

Mechanistic Insights into Redox Modulation

Redox modulation involves influencing the balance between oxidation and reduction in biological systems. oncologycompass.commdpi.com This can occur through direct interaction with reactive species or by affecting the activity of antioxidant enzymes and redox-sensitive signaling pathways. nih.govoncologycompass.commdpi.com For instance, the NRF2/KEAP1 pathway is a key regulator of cellular antioxidant responses, and some antioxidants exert their effects by activating this pathway. nih.gov Proteins can also undergo redox modifications, such as the formation or reduction of disulfide bonds, which can alter their function. nih.gov

Specific mechanistic insights into how Suregadolide D modulates redox processes were not detailed in the provided search results. However, the general understanding of redox modulation in the context of antioxidants from natural sources suggests potential interactions with radical species or influence on cellular antioxidant defense systems. nih.govmdpi.com

Exploration of Other Receptor Interactions and Biological Targets

Investigating the interaction of a compound with various receptors and identifying its biological targets are crucial steps in understanding its pharmacological potential. openaccessjournals.comopenaccessjournals.com Ligand-receptor binding studies and high-throughput screening methods like proteomic and genomic screens are employed for this purpose. sci-hub.sechandranlab.orgnih.govnih.gov

Ligand-Receptor Binding Studies (e.g., Adenosine 2A Receptor)

Ligand-receptor binding assays are fundamental techniques to measure the affinity and interaction of a compound with a specific receptor. sci-hub.se These assays can determine if a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). openaccessjournals.comopenaccessjournals.com The Adenosine 2A Receptor (A₂AR) is a G protein-coupled receptor (GPCR) that plays roles in various physiological processes and is considered a therapeutic target for several conditions, including neurological disorders and cancer immunotherapy. mdpi.comwikipedia.orgnih.gov

Research has explored the potential of natural substance-derived molecules as antagonists of the A₂AR. fortunejournals.comfortuneonline.org Pharmacoinformatics-based approaches, including molecular docking studies, have been used to assess the affinity of molecules to the A₂AR binding site. fortunejournals.comfortuneonline.org Studies involving Suregadolide A and Suremulol A, related compounds also found in the Suregada genus, have shown that these molecules can bind to the A₂AR. fortunejournals.comfortuneonline.org Molecular docking indicated that Suregadolide A formed three conventional hydrogen bonds with amino acid residues in the A₂AR binding site, while Suregadolide B had one such interaction. fortuneonline.org These studies suggested that Suregadolide A and Suregadolide B bound to cavity 3 of the A₂AR, which was characterized as less druggable based on analysis. fortuneonline.org

While Suregadolide D is mentioned as being isolated alongside Suregadolide C from Suregada multiflora bark mdpi.com, the provided search results specifically detail A₂AR binding studies for Suregadolide A and Suregadolide B, but not Suregadolide D.

Identification of Molecular Targets through Proteomic and Genomic Screens

Proteomic and genomic screens are high-throughput techniques used to identify the molecular targets of a compound on a large scale. nih.govnih.govbiorxiv.org Proteomic screens analyze changes in protein abundance or modification in response to a compound, while genomic screens examine alterations in gene expression. nih.govnih.govmdpi.com These approaches can help elucidate the cellular pathways and networks affected by a compound, providing insights into its mechanism of action and potential therapeutic applications. nih.govnih.govnih.gov

No information regarding the use of proteomic or genomic screens specifically to identify molecular targets of Suregadolide D was found in the provided search results. However, these techniques are generally valuable tools in drug discovery and mechanistic studies. nih.govresearchgate.net

Investigation of Molecular Mechanisms of Action (MOA)

Understanding the molecular mechanism of action (MOA) of a compound involves detailing the specific molecular events and pathways through which it exerts its biological effects. nih.govnih.gov This can include how it interacts with its targets, the downstream signaling cascades it influences, and the resulting cellular and physiological responses. openaccessjournals.comopenaccessjournals.comnih.gov Elucidating the MOA is critical for drug development, as it helps predict efficacy, identify potential side effects, and design more potent and selective compounds. openaccessjournals.comnih.gov

While the provided information touches upon potential antioxidant mechanisms (radical scavenging, redox modulation) and receptor interactions (A₂AR binding for related compounds), a comprehensive molecular mechanism of action for Suregadolide D was not explicitly described in the search results. Future research utilizing techniques such as target deconvolution and detailed biochemical and cell-based assays would be necessary to fully elucidate the molecular mechanisms underlying any observed biological activities of Suregadolide D. nih.gov

Cellular Pathway Perturbations

Cellular pathway perturbations involve examining how a compound affects the intricate networks of molecular interactions within a cell. These pathways regulate various cellular processes, and their dysregulation can contribute to disease. nih.govembopress.org Studying pathway perturbations can help identify the cellular processes targeted by a compound. nih.govfrontiersin.org Techniques such as analyzing gene expression profiles after compound treatment can reveal which pathways are affected. nih.govfrontiersin.orgneurips.cc

While specific comprehensive data on Suregadolide D's broad cellular pathway perturbations were not prominently detailed in the search results, one study explored its potential interaction with the adenosine 2A receptor (A2AR). fortunejournals.comfortunepublish.com A2AR is a G protein-coupled receptor that plays a role in various physiological processes, including immune regulation, and is considered a target in certain therapeutic areas, such as cancer immunotherapy. fortunejournals.com The study suggested that Suregadolide D, along with Suregadolide A and Suremulol A, could be potential antagonists of A2AR. fortunejournals.comfortunepublish.com This indicates a potential interaction with signaling pathways mediated by this receptor.

Gene Expression and Protein Regulation Studies

Gene expression and protein regulation studies investigate how a compound influences the levels of mRNA (transcription) and proteins (translation and post-translational modifications) within cells. medlineplus.govkhanacademy.orgnih.gov Changes in gene and protein expression patterns can provide insights into the downstream effects of a compound's interaction with its target. medlineplus.govwikipedia.orgbioninja.com.au Regulatory sequences in DNA, such as promoters and enhancers, play a key role in controlling gene expression by binding transcription factors and other regulatory proteins. wikipedia.orgbioninja.com.au

The investigation into Suregadolide D's potential as an A2AR antagonist included an assessment of its impact on A2AR gene expression. fortunejournals.comfortunepublish.com The study utilized a nutrigenomics data exploration platform to examine the effect of various molecules on gene expression. fortunejournals.comfortunepublish.com The results indicated that A2AR gene expression was in the top 10% of differentially expressed genes in certain experiments analyzed by the platform when exposed to certain bioactive molecules. fortunejournals.comfortunepublish.com While Suregadolide D was identified as a potential A2AR antagonist based on binding affinity and other properties, the search results did not provide explicit data tables detailing the specific fold changes in A2AR gene expression or the regulation of other genes and proteins directly caused by Suregadolide D treatment.

Structure-Based Mechanistic Hypotheses

Structure-based mechanistic hypotheses propose mechanisms of action based on the three-dimensional structure of a compound and its potential interactions with biological targets like proteins. Understanding the structural features of a molecule can help predict how it might bind to a receptor or enzyme and thereby exert its biological effect. drugbank.com

Suregadolide D is characterized as a diterpene lactone with a unique cyclopropane (B1198618) ring bridging C-3 and C-4 of an abietane skeleton. acs.orgnih.gov This distinct structure is likely crucial for its biological activities. The study investigating A2AR antagonism utilized computational approaches, including docking studies, to assess the binding affinity of Suregadolide D to the A2AR protein. fortunejournals.comfortunepublish.com These studies suggested that Suregadolide D could bind to a specific cavity (cavity 3) within the A2AR, supported by hydrogen and hydrophobic bonds. fortunejournals.comfortunepublish.com While cavity 3 was noted as being "less druggable" compared to other cavities, the binding affinity and drug score for Suregadolide D were considered "high" and "important," respectively, suggesting a plausible structural basis for its potential antagonistic activity. fortunejournals.comfortunepublish.com This structure-based analysis provides a hypothesis for how Suregadolide D might interact with A2AR at a molecular level.

Computational and Cheminformatics Studies

Molecular Docking and Dynamics Simulations of Suregadolide D-Target Interactions

No specific studies detailing molecular docking or molecular dynamics simulations for Suregadolide D were identified. Research predicting its binding affinities, modes of interaction, or key amino acid residues involved in potential target binding is not available in the reviewed literature.

Information regarding the predicted binding affinities and interaction modes of Suregadolide D with any biological target is not available.

There are no published data identifying key interacting amino acid residues between Suregadolide D and potential protein targets.

Pharmacoinformatics and In Silico Screening

Pharmacoinformatics studies or in silico screening efforts involving Suregadolide D have not been reported in the available literature.

No research could be found that utilized Suregadolide D as a scaffold or lead compound in virtual screening campaigns for the discovery of new analogs.

Without identified biological targets for Suregadolide D, no druggability assessments of potential binding sites have been performed or published.

ADMET Prediction and In Silico Profiling

Specific in silico predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Suregadolide D for research utility are not documented in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Suregadolide D Derivatives

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically dedicated to the Quantitative Structure-Activity Relationship (QSAR) modeling of Suregadolide D and its derivatives. While the parent compound, Suregadolide D, has been isolated and characterized as a natural product, subsequent computational and cheminformatics studies focusing on developing QSAR models for its analogs are not available in the public domain.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery and medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. This typically involves:

A congeneric series of molecules: A set of compounds that share a common chemical scaffold but have systematic variations in their substituents.

Consistent biological data: Uniformly measured biological activity (e.g., IC₅₀, EC₅₀) for all compounds in the series against a specific biological target.

Calculation of molecular descriptors: Quantifiable properties of the molecules, which can be constitutional, topological, electrostatic, quantum-chemical, or 3D descriptors.

Model building and validation: Using statistical methods to create a correlative equation and rigorously validating its predictive power.

The absence of such studies for Suregadolide D derivatives indicates that the necessary foundational research—synthesizing a library of derivatives and evaluating their biological activities in a consistent manner—has likely not been undertaken or published. Consequently, the data required to perform a QSAR analysis, such as tables of derivatives with corresponding experimental and predicted activities, and the identification of key molecular descriptors influencing their activity, does not exist.

Future research in this area would first require the synthesis of a diverse set of Suregadolide D analogs. These compounds would then need to be tested for a specific biological activity, such as anti-inflammatory, cytotoxic, or antiviral effects, to generate the necessary dataset for a QSAR investigation. Such a study would be valuable in elucidating the structure-activity landscape of this class of compounds and guiding the design of new, more potent therapeutic agents.

Analytical Method Development and Validation for Suregadolide D and Analogs

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures, allowing for the isolation and quantification of individual components like Suregadolide D and its analogs. Various chromatographic methods offer different advantages based on the physicochemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical tool for both qualitative and quantitative analysis of drug products, impurities, and related substances. nih.govbioregistry.io It is particularly valuable for compounds that are not easily volatilized, making it suitable for the analysis of natural products like suregadolides. The separation in HPLC is achieved by distributing components of a mixture between a mobile phase and a stationary phase. nih.gov Key parameters in HPLC method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. nih.govbioregistry.io

Developing an effective HPLC method involves understanding the physicochemical properties of the analyte, selecting appropriate chromatographic conditions, preparing samples, optimizing parameters, and validating the method. nih.gov Validation ensures the method is suitable for its intended purpose, assessing parameters such as accuracy, precision, and specificity. nih.govbioregistry.ionih.gov Reverse-phase HPLC (RP-HPLC), commonly utilizing C18 stationary phases, is a prevalent mode for separating a wide range of organic compounds. nih.govnih.gov However, for closely related analogs or isomers, such as certain vitamin D analogs, alternative stationary phases like cyano or pentafluorophenyl (PFP) columns have shown improved selectivity and resolution. nih.gov The choice of mobile phase, often a mixture of water or buffer and organic solvents like methanol (B129727) or acetonitrile, is critical for achieving optimal separation. nih.gov

While specific HPLC parameters for Suregadolide D and its analogs were not identified in the search, the general principles of HPLC method development and validation, including the optimization of mobile phase, stationary phase, and flow rate, would be applied to achieve adequate separation and accurate quantification of these compounds in research settings. nih.govbioregistry.io

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds. In GC, the mobile phase is an inert gas, and the separation occurs based on the differential partitioning of analytes between the gas phase and a stationary phase, typically a liquid film coated on an inert solid support or the inner wall of a capillary column.

For compounds that are not inherently volatile, such as many natural products, chemical derivatization is often necessary to convert them into more volatile forms before GC analysis. Common derivatization reactions include silylation, alkylation, and acylation, which modify polar functional groups like hydroxyl, carboxyl, and amino groups to reduce their polarity and increase volatility.

GC is frequently coupled with mass spectrometry (GC-MS) for enhanced identification and quantification. While GC is a powerful technique for suitable analytes, its applicability to Suregadolide D and its analogs would depend on their volatility or the feasibility of effective derivatization to produce stable and volatile derivatives. Specific applications of GC for Suregadolide D were not found in the conducted searches.

Thin-Layer Chromatography (TLC) in Research Settings

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating and identifying compounds in a mixture. It is often employed in research settings for preliminary analysis, monitoring reaction progress, assessing sample purity, and screening extracts. TLC separation is based on the differential migration of analytes on a thin layer of stationary phase, typically silica (B1680970) gel or alumina, coated on a plate. The mobile phase is a solvent or mixture of solvents that moves up the plate by capillary action.

The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property used for identification, especially when compared to known standards run on the same plate under identical conditions. Visualization of separated compounds can be achieved using UV light or various staining reagents.

TLC can be a useful preliminary tool in the analysis of Suregadolide D and its analogs for quickly assessing the complexity of extracts, monitoring purification steps, and comparing different isolation fractions. While quantitative analysis by TLC is possible, it generally offers lower accuracy and sensitivity compared to HPLC or GC. Specific applications or detailed methods using TLC for Suregadolide D were not found in the search results.

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is a highly sensitive and selective analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural characterization of compounds. When coupled with chromatographic techniques, such as LC or GC, MS becomes an even more powerful tool for analyzing complex samples.

LC-MS and LC-MS/MS Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable techniques for the analysis of polar and non-volatile compounds, making them highly relevant for the study of natural products like suregadolides. LC-MS couples the separation power of HPLC with the detection and identification capabilities of MS. LC-MS/MS takes this a step further by employing two stages of mass analysis, allowing for fragmentation of the parent ion and analysis of the resulting fragment ions. This provides more detailed structural information and significantly enhances selectivity and sensitivity, particularly for complex matrices and trace-level analysis.

LC-MS is valuable for quantitative analysis and target compound detection, providing molecular weight information. LC-MS/MS, with its ability to generate fragment ion data, is suitable for both qualitative and quantitative analysis, especially for identifying and quantifying compounds in complex mixtures or when dealing with potential isomers or isobars. Method development in LC-MS and LC-MS/MS involves optimizing both the chromatographic separation and the MS parameters, including ionization mode (e.g., electrospray ionization, ESI), mass analyzer settings, and fragmentation conditions (for MS/MS).

LC-MS and LC-MS/MS would be crucial techniques for the definitive identification, structural elucidation, and quantification of Suregadolide D and its analogs in various sample types, such as plant extracts or biological matrices. The ability of LC-MS/MS to differentiate between closely related compounds, like epimers or isomers, is particularly important for the accurate analysis of natural product analogs. nih.gov While general applications of LC-MS and LC-MS/MS to natural products and analogs were highlighted in the search results, specific methods developed and validated for Suregadolide D were not found.

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection and identification power of MS. It is a standard method for analyzing volatile and semi-volatile compounds, often used for identifying and quantifying components in complex mixtures. As mentioned earlier, for less volatile compounds, derivatization is typically required before GC-MS analysis.

GC-MS provides characteristic mass spectra that can be used to identify compounds by comparing them to spectral libraries. It is widely applied in various fields, including environmental analysis, food science, and forensic toxicology. Quantitative analysis by GC-MS is performed by monitoring the abundance of specific ions.

The applicability of GC-MS to Suregadolide D and its analogs would depend on their volatility or the successful development of a derivatization procedure that yields volatile and stable derivatives suitable for GC separation and MS detection. While GC-MS is a powerful technique for suitable analytes, specific applications for the analysis of Suregadolide D were not found in the conducted searches.

Method Development and Validation Parameters for Research Use

Method validation for research use involves evaluating several parameters to ensure the method's reliability and suitability for its intended application. These parameters are often guided by regulatory frameworks and guidelines. jddtonline.infolabmanager.com Key validation parameters include specificity, linearity, range, LOD, LOQ, accuracy, precision, robustness, and reproducibility. researchgate.netjddtonline.info

Specificity and selectivity refer to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. researchgate.netelementlabsolutions.com These components can include impurities, degradation products, excipients, or endogenous substances from biological samples. elementlabsolutions.comglobalresearchonline.net A method is considered specific if the signal measured is exclusively dependent on the analyte of interest. lew.ro Selectivity is a measure of the method's freedom from interferences. lew.ro For chromatographic techniques, specificity and selectivity are often demonstrated by ensuring that the analyte peak is well-separated from other peaks in the chromatogram and that there are no significant interfering signals at the analyte's retention time. europa.eumdpi.com Testing for specificity typically involves analyzing blank samples, placebo samples, and samples containing potential interfering substances. globalresearchonline.net Forced degradation studies can also be performed to assess the method's ability to distinguish the analyte from its degradation products. globalresearchonline.net

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample within a given range. globalresearchonline.netajpaonline.com This relationship is typically evaluated by analyzing a series of samples with known concentrations of the analyte and plotting the instrument response versus the corresponding concentration. globalresearchonline.neteuropa.eu The linearity is often assessed using statistical methods, such as linear regression analysis, and parameters like the correlation coefficient, y-intercept, and slope of the regression line are evaluated. globalresearchonline.netajpaonline.com A high correlation coefficient indicates a strong linear relationship. scribd.com

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the method provides a suitable level of linearity, accuracy, and precision. ajpaonline.comloesungsfabrik.de The specified range is typically derived from linearity studies and depends on the intended application of the method. europa.eu For assay procedures, the recommended range is often 80% to 120% of the test concentration, while for impurity tests, the range should cover the reporting level to a certain percentage above the specification limit. loesungsfabrik.dechromatographyonline.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. europa.euresearchgate.net It is the minimum concentration that can be reliably distinguished from the background noise. unodc.org

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. europa.euresearchgate.net The LOQ is typically higher than the LOD and represents the concentration at which reliable quantitative results can be obtained. nih.gov

Several approaches can be used to determine LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. europa.eusepscience.com The ICH guidelines recommend calculating LOD as 3.3 * σ / S and LOQ as 10 * σ / S, where σ is the standard deviation of the response (e.g., from the standard deviation of the blank or the residual standard deviation of the regression line) and S is the slope of the calibration curve. europa.eusepscience.com The determined LOD and LOQ should be validated by analyzing samples at or near these concentrations. europa.eu

Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value. elementlabsolutions.comwjarr.com It is a measure of the exactness of the method. ajpaonline.com Accuracy is typically determined by analyzing samples with known concentrations of the analyte, such as spiked blank matrices or reference standards, and calculating the percentage of recovery. ijrpb.comwjarr.com For drug substances, accuracy is often assessed by applying the method to an analyte of known purity. ajpaonline.com For drug products, it may involve analyzing synthetic mixtures of components with added amounts of the analyte within the method's range. ajpaonline.com Recommended data for accuracy assessment often include a minimum of nine determinations over at least three concentration levels covering the specified range. chromatographyonline.comwjarr.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comwjarr.com It is a measure of the repeatability and reproducibility of the analytical method. ajpaonline.com Precision is usually investigated at different levels: repeatability (within the same laboratory over a short time interval using the same analyst and equipment), intermediate precision (within the same laboratory but with variations such as different analysts, equipment, or days), and reproducibility (between different laboratories). ajpaonline.comeuropa.eu Precision is typically expressed as the standard deviation or relative standard deviation (%RSD) of the measurements. ajpaonline.comwjarr.com

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. elementlabsolutions.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. elementlabsolutions.com Robustness testing involves intentionally varying parameters such as mobile phase composition, flow rate, column temperature, and pH of the mobile phase to assess their influence on the analytical results. globalresearchonline.netut.ee If measurements are susceptible to variations in analytical conditions, these conditions should be controlled, or a cautionary statement should be included in the procedure. europa.eu Evaluating robustness helps to establish system suitability parameters that ensure the method's validity is maintained over time. europa.eu

Based on the available search results, specific data and detailed research findings focusing solely on the stability studies of the chemical compound Suregadolide D and its analogs in research formulations and storage conditions (as outlined in section 7.4) are not present. The searches provided general information about pharmaceutical stability studies, ICH guidelines for storage conditions, and analytical methods used in stability testing, but lacked compound-specific data for Suregadolide D or its analogs.

Furthermore, a direct PubChem CID for Suregadolide D was not found within the search results. While PubChem is mentioned as a resource for chemical information and CIDs are discussed, the specific identifier for Suregadolide D was not retrieved.

Therefore, it is not possible to generate the detailed, data-driven content for section 7.4 as requested, adhering strictly to the provided outline and content inclusion/exclusion criteria based on the current search results.

Future Research Directions and Academic Applications

Targeted Derivatization for Specific Biological Probes and Tools

The distinct abietane (B96969) skeleton and functional groups present in Suregadolide D provide opportunities for targeted chemical derivatization. Modifying specific parts of the molecule could yield analogs with altered solubility, stability, or reactivity, making them valuable as biological probes to investigate cellular pathways or as tools to perturb specific biological processes. For instance, selective modifications could enhance its affinity for particular protein targets or introduce tags for imaging or pull-down assays. This approach is fundamental in chemical biology for dissecting complex biological systems.

Co-Crystallization and X-ray Diffraction Studies with Protein Targets

Identifying and characterizing the protein targets of Suregadolide D is a critical research direction. Once potential protein interactions are identified, co-crystallization of Suregadolide D with its target protein, followed by X-ray diffraction studies, could provide high-resolution structural information about the binding mode. This would reveal the specific amino acid residues involved in the interaction and the conformational changes induced upon binding. Such detailed structural insights are invaluable for understanding the molecular basis of its activity and for structure-based drug design efforts, even in an academic context focused on understanding biological mechanisms. nih.gov

Advanced Spectroscopic Techniques for High-Resolution Mechanistic Insights

Advanced spectroscopic techniques can provide detailed information about the structure, dynamics, and interactions of Suregadolide D. Techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR methods, are crucial for confirming structural assignments and studying conformational preferences. acs.orgrsc.org Solid-state NMR could be employed to study its form in different environments or in complexes. High-resolution Mass Spectrometry (MS) can provide precise mass measurements and fragmentation patterns for structural confirmation and the identification of metabolites or degradation products. acs.orgd-nb.info Vibrational spectroscopies like Infrared (IR) and Raman spectroscopy can offer insights into the functional groups and bonding within the molecule. acs.org Furthermore, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to quantify binding kinetics and thermodynamics with potential biological targets.

Exploration of Suregadolide D's Role in Chemical Ecology

As a natural product isolated from Suregada multiflora, Suregadolide D likely plays a role in the plant's interactions with its environment, a field known as chemical ecology. frontiersin.orgmdpi.comknaw.nlrothamsted.ac.uk Research could investigate whether Suregadolide D acts as a defense compound against herbivores or pathogens, a signaling molecule for communication with other organisms (e.g., pollinators or symbiotic microbes), or contributes to allelopathic interactions with other plants. frontiersin.org Studies could involve analyzing its concentration in different plant tissues, its release into the environment, and its effects on the behavior or physiology of other organisms. This research would contribute to understanding the ecological significance of natural products and the complex chemical interactions in ecosystems.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

Integrating omics technologies can provide a holistic view of the biological effects of Suregadolide D. researchgate.netthetruthaboutforensicscience.comazolifesciences.commdpi.com

Genomics: Studying changes in gene expression in organisms exposed to Suregadolide D can reveal the genetic pathways and regulatory networks affected. researchgate.netthetruthaboutforensicscience.comazolifesciences.com

Proteomics: Analyzing the changes in protein abundance and modification can identify the specific proteins that are targets or are modulated by Suregadolide D. researchgate.netthetruthaboutforensicscience.comazolifesciences.com

Metabolomics: Profiling the changes in endogenous metabolites can provide insights into the metabolic pathways influenced by the compound. d-nb.inforesearchgate.netthetruthaboutforensicscience.comazolifesciences.com

Combining these approaches can help build a comprehensive picture of how Suregadolide D interacts with biological systems at a molecular level, identifying potential mechanisms of action and biological pathways for further investigation.

Development of Novel Research Methodologies Inspired by Suregadolide D

The unique structure and potential activities of Suregadolide D could inspire the development of novel research methodologies. For example, if Suregadolide D exhibits a specific interaction with a challenging protein target, the strategies used to study this interaction (e.g., novel assay development, specialized spectroscopic techniques) could be generalized and applied to other similar research problems. scribbr.comphdassistance.comresearchgate.netresearchgate.net Its structural complexity might also necessitate the development of new synthetic routes or isolation techniques, which could have broader applications in natural product chemistry.

Collaborative Research Endeavors in Natural Product Drug Discovery (academic focus)

Suregadolide D, as a natural product with a novel structure, is a promising candidate for academic collaborations in natural product drug discovery. osaka-u.ac.jpaku.edubiomedpharmajournal.orgresearchgate.netnih.gov Academic research groups with expertise in areas such as natural product isolation and characterization, synthetic chemistry, structural biology, in vitro and in vivo biological screening, and computational chemistry can collaborate to fully explore its potential. These collaborations can accelerate the identification of its biological activities, elucidate its mechanisms, and potentially lead to the discovery of new lead compounds for various therapeutic areas, while maintaining a focus on fundamental academic understanding rather than clinical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.